4-Ethoxy-2-hydroxybenzoic acid

Description

Contextualization within the Hydroxybenzoic Acid Derivative Class

4-Ethoxy-2-hydroxybenzoic acid belongs to the broader class of hydroxybenzoic acid derivatives. These are organic compounds characterized by a benzene (B151609) ring containing both a carboxylic acid and a hydroxyl group, and they may be further substituted with other functional groups like alkoxyl groups. cookechem.com This class of compounds is of significant interest in various scientific fields due to their diverse biological activities. globalresearchonline.netresearchgate.net

Hydroxybenzoic acids and their derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. globalresearchonline.netnih.gov The specific biological effects of these compounds are largely determined by the number and position of the hydroxyl groups and other substituents on the benzene ring. nih.gov For example, p-hydroxybenzoic acid (4-hydroxybenzoic acid) and its esters, known as parabens, are widely used as preservatives in food, cosmetics, and pharmaceuticals. nih.govwikipedia.org Other derivatives, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), are precursors to well-known drugs like aspirin. nih.gov The structural variations within the hydroxybenzoic acid family lead to a wide spectrum of chemical and biological properties, making them a subject of ongoing research.

Historical Perspectives on Related Benzoic Acid Scaffolds

The study of benzoic acid and its derivatives has a long history. Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin. Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. A significant milestone in the history of its derivatives was the discovery of the antifungal properties of benzoic acid by Salkowski in 1875, which led to its use as a food preservative.

The historical development of hydroxybenzoic acid derivatives is closely linked to the exploration of salicylic acid. In 1763, Edward Stone reported on the fever-reducing properties of willow bark, which was later found to contain salicin, a precursor to salicylic acid. nih.gov This discovery spurred further investigation into related compounds. The 20th century saw significant advancements in synthetic organic chemistry, enabling the production of a wide array of substituted salicylic acid derivatives. The synthesis and characterization of ethoxy-substituted derivatives like this compound are a part of these broader investigations into the structure-activity relationships within this chemical family.

Significance and Scope of Academic Investigations into the Compound

Academic investigations specifically focused on this compound are limited in the public domain. While its isomers, such as 4-ethoxybenzoic acid, have been studied for properties like anti-biofilm activity against Staphylococcus aureus, dedicated research on the 4-ethoxy-2-hydroxy isomer is not as prevalent. nih.gov

The compound is available from chemical suppliers, who often position it for early-stage discovery research. sigmaaldrich.com This suggests that while it may be a compound of interest for synthetic chemists and in preliminary screening studies, extensive research into its biological activities or complex applications has not been widely published.

The available data is primarily centered on its basic physicochemical properties. Information regarding its detailed synthesis, spectroscopic analysis, and biological activity is sparse in comparison to more commonly studied hydroxybenzoic acids like p-hydroxybenzoic acid or salicylic acid. The potential synthesis of this compound could theoretically involve precursors such as 2,4-dihydroxybenzoic acid and ethyl iodide, based on general organic synthesis principles for similar compounds. chemsrc.com

The limited scope of current academic literature on this compound indicates that it remains a relatively unexplored member of the hydroxybenzoic acid class, holding potential for future research to elucidate its specific properties and applications.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10435-55-9 | cookechem.com |

| Molecular Formula | C9H10O4 | cookechem.com |

| Molecular Weight | 182.17 g/mol | cookechem.com |

| Melting Point | 153-157 °C | cookechem.comchemsrc.com |

| Boiling Point (Predicted) | 337.7±27.0 °C | chemsrc.com |

| Density (Predicted) | 1.292 g/cm³ | chemsrc.com |

| EINECS Number | 233-919-2 | cookechem.com |

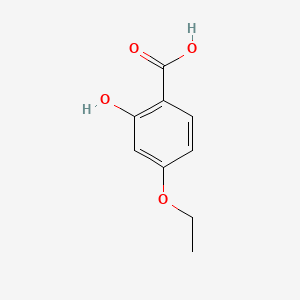

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZPQHRWOUXUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146400 | |

| Record name | 4-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10435-55-9 | |

| Record name | 4-Ethoxy-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10435-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010435559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10435-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethoxysalicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V63RAH3E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Ethoxy-2-hydroxybenzoic Acid

The preparation of this compound can be achieved through various established chemical pathways. These routes often involve the transformation of functional groups on a pre-existing benzene (B151609) ring.

Direct Esterification Approaches for Derivatives

Direct esterification is a fundamental method for producing derivatives of this compound. This typically involves the reaction of the carboxylic acid group with an alcohol in the presence of an acid catalyst. For instance, the synthesis of ethyl 2-ethoxy-4-methyl-benzoate can be achieved by reacting 2-hydroxy-4-methyl-benzoic acid with ethyl bromide in the presence of potassium carbonate and acetone. google.com This esterification serves as a key step in more extensive synthetic sequences. google.com

Nucleophilic Substitution Strategies

Nucleophilic substitution is a common strategy for introducing the ethoxy group onto the aromatic ring. This can be seen in the preparation of 3-Ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid, an intermediate for other compounds. google.com The process can involve reacting a precursor molecule containing a leaving group, such as a bromine atom, with an ethoxide source. For example, ethyl-4-bromomethyl-benzoate can be reacted with sodium cyanide in a substitution reaction to form ethyl-4-cyanomethyl-2-ethoxy-benzoate. google.com

Multi-Step Synthetic Sequences

Often, the synthesis of this compound and its derivatives requires a multi-step approach to control the regioselectivity and introduce the desired functional groups in the correct positions. A representative sequence for a related compound, 3-Ethoxy-4-(ethoxy carbonyl)-phenyl acetic acid, highlights this complexity. google.com The synthesis starts with 2-Hydroxy-4-methyl-benzoic acid and proceeds through several intermediates as detailed in the table below.

| Step | Reactant | Reagents | Product |

| 1 | 2-Hydroxy-4-methyl-benzoic acid | Ethyl bromide, K₂CO₃, Acetone | Ethyl-2-ethoxy-4-methyl-benzoate |

| 2 | Ethyl-2-ethoxy-4-methyl-benzoate | N-Bromosuccinimide (NBS), 2,2¹-azo-bis-(isobutyronitril), CCl₄ | Ethyl-4-bromomethyl-benzoate |

| 3 | Ethyl-4-bromomethyl-benzoate | NaCN, N-benzyl-tri-n-butylammonium chloride, Water, Dichloromethane | Ethyl-4-cyanomethyl-2-ethoxy-benzoate |

| 4 | Ethyl-4-cyanomethyl-2-ethoxy-benzoate | Gaseous HCl, Ethanol (B145695) | Ethyl-2-ethoxy-4-ethoxycarbomethyl-benzoate |

| 5 | Ethyl-2-ethoxy-4-ethoxycarbomethyl-benzoate | 2N NaOH, Ethanol | 3-Ethoxy-4-(ethoxy carbonyl)-phenyl acetic acid |

This sequence demonstrates the strategic use of esterification, bromination, nucleophilic substitution (cyanation), and hydrolysis to achieve the target molecule. google.com

Preparation from Related Hydroxybenzoic Acids

The synthesis of this compound can also be approached by modifying other hydroxybenzoic acids. For example, 4-hydroxybenzoic acid can be synthesized from 4-aminobenzoic acid (PABA) through a diazotization reaction. youtube.com This process involves converting the primary amine into a diazonium salt using nitrous acid, which is then decomposed to yield the hydroxyl group. youtube.com While this example yields 4-hydroxybenzoic acid, similar principles of functional group interconversion can be applied to precursors to introduce the ethoxy group at the desired position. Another approach involves the synthesis of 4-hydroxybenzoic acid from L-tyrosine using a multi-enzyme cascade in Escherichia coli, which can produce up to 17.7 g/L of the product. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogs

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of this compound and its analogs to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. This technology has been successfully applied to the synthesis of 4-oxo-2-butenoic acids through an aldol (B89426) condensation of glyoxylic acid with various acetyl derivatives. nih.gov The reactions are typically carried out in a sealed vial and heated in a microwave reactor for a set time, followed by extraction and purification. nih.gov This method offers a simple and efficient route to a wide range of substrates with moderate to excellent yields. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| Glyoxylic acid | Acetyl derivative | Microwave, 160 °C, 1 h | 4-oxo-2-butenoic acid |

This approach highlights the potential for microwave-assisted methods to be adapted for the synthesis of analogs of this compound, promoting more sustainable chemical manufacturing.

Eco-Friendly Solvent Systems and Reaction Conditions

The pursuit of sustainable chemical processes has led to the exploration of environmentally benign solvent systems and reaction conditions for the synthesis of benzoic acid derivatives. While specific research on this compound in this context is not extensively detailed in the provided results, broader trends in the synthesis of related hydroxybenzoic acids highlight a move towards greener chemistry.

One notable approach involves the use of water as a solvent, which is a significant departure from traditional methods that often rely on volatile and potentially hazardous organic solvents. chemmethod.com For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using water as the reaction medium, coupled with microwave irradiation. chemmethod.comchemmethod.com This combination not only reduces the environmental impact but also offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. chemmethod.comchemmethod.com

Furthermore, the use of polyethylene (B3416737) glycol (PEG) as a reaction medium represents another eco-friendly alternative. researchgate.net PEG is a biodegradable, non-toxic, and recyclable solvent that has been employed in various organic transformations. researchgate.net While not directly applied to this compound in the available literature, its successful use in the synthesis of other complex organic molecules suggests its potential as a green solvent for this compound as well. researchgate.net

The principles of green chemistry also extend to the use of biocatalysis. Engineered microorganisms, such as Escherichia coli, have been utilized for the synthesis of 4-hydroxybenzoic acid (4-HBA) from renewable feedstocks like L-tyrosine. nih.govnih.gov This whole-cell biocatalysis approach operates under mild conditions and avoids the use of toxic catalysts, offering a sustainable alternative to conventional chemical synthesis. nih.gov The enzymatic cascade within the engineered E. coli can efficiently convert the starting material into the desired product, showcasing the potential of biotechnology in producing valuable chemicals in an environmentally responsible manner. nih.govnih.gov

Chemical Derivatization and Functionalization Strategies

The molecular scaffold of this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These derivatization strategies primarily focus on the carboxylic acid and hydroxyl functional groups.

Esterification Reactions and Ester Derivative Synthesis

Esterification is a common transformation performed on this compound, targeting both the carboxylic acid and the hydroxyl groups. The reaction of the carboxylic acid group with an alcohol, typically in the presence of an acid catalyst, yields the corresponding ester. 4college.co.uk For example, the reaction with ethanol would produce ethyl 4-ethoxy-2-hydroxybenzoate. This process is a classic condensation reaction where a molecule of water is eliminated. 4college.co.uk

Conversely, the hydroxyl group can be esterified by reacting it with a carboxylic acid or its derivative. 4college.co.uk This dual reactivity allows for the creation of a diverse range of ester derivatives with varied properties. The synthesis of such derivatives is often driven by the desire to explore structure-activity relationships for various applications.

Several methods for the esterification of hydroxybenzoic acids have been reported. A general method involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in the presence of a non-quaternizable tertiary amine. google.com This process is typically carried out in a homogeneous liquid phase. google.com For instance, the synthesis of isopropyl salicylate (B1505791) from salicylic (B10762653) acid and isopropyl bromide has been achieved with high yields using this method. google.com

The synthesis of specific ester derivatives of this compound, such as ethyl 4-ethoxy-2-hydroxybenzoate, has been documented. chem960.com These esters can serve as intermediates for further chemical transformations or as target molecules themselves.

Amide Formation and Hydrazide Derivative Synthesis

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides. Amide formation is a cornerstone of organic synthesis and can be achieved by reacting the carboxylic acid with an amine. rsc.org This reaction often requires the use of a coupling agent to facilitate the formation of the amide bond. rsc.orgacs.org A variety of coupling agents have been developed, including those based on silicon, such as methoxysilanes. rsc.org Solvent-free conditions for amide bond formation have also been explored, offering a more environmentally friendly approach. rsc.org

The synthesis of hydrazide derivatives involves the reaction of an ester derivative of this compound, such as ethyl 4-ethoxybenzoate, with hydrazine (B178648) hydrate. jrespharm.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. jrespharm.com The resulting 4-ethoxy-2-hydroxybenzohydrazide (B1637634) can then be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with a wide range of chemical and biological activities. jrespharm.comnih.gov The synthesis of these hydrazide-hydrazones can be achieved through conventional heating or microwave irradiation, with the latter often providing benefits in terms of reaction time and yield. chemmethod.comchemmethod.comjrespharm.com

The general procedure for synthesizing hydrazide-hydrazones involves two main steps:

Synthesis of the hydrazide: An ester of the parent acid is reacted with hydrazine hydrate. jrespharm.com

Synthesis of the hydrazone: The hydrazide is then condensed with an appropriate aldehyde or ketone. jrespharm.comnih.gov

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | Ethyl 4-ethoxy-2-hydroxybenzoate | Esterification |

| This compound | Amine | 4-Ethoxy-2-hydroxybenzamide derivative | Amide Formation |

| Ethyl 4-ethoxybenzoate | Hydrazine Hydrate | 4-Ethoxy-2-hydroxybenzohydrazide | Hydrazide Synthesis |

| 4-Ethoxy-2-hydroxybenzohydrazide | Aldehyde/Ketone | 4-Ethoxy-2-hydroxybenzoyl hydrazone derivative | Hydrazone Formation |

Exploration of Other Functional Group Transformations (e.g., Reduction, Oxidation)

Beyond esterification and amide formation, other functional group transformations can be applied to this compound and its derivatives. The carboxylic acid group can be reduced to a primary alcohol. ncert.nic.in This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). ncert.nic.in Alternatively, the carboxylic acid can be converted to its ester, which is then catalytically hydrogenated to the alcohol. ncert.nic.in

The aromatic ring of this compound is susceptible to oxidation, which can lead to the degradation of the molecule. Advanced oxidation processes, such as those involving hydroxyl radicals generated from hydrogen peroxide and UV light or the Fenton reagent, have been studied for the degradation of related hydroxybenzoic acids. researchgate.net These processes can lead to the formation of dihydroxybenzoic acid derivatives and ultimately to the complete mineralization of the organic compound. researchgate.net

Furthermore, the formyl group, if present as in a derivative like 4-ethoxy-2-formyl-5-hydroxybenzoic acid, can undergo various reactions typical of aldehydes. nih.gov These include oxidation to a carboxylic acid or reduction to a hydroxymethyl group. ncert.nic.in

Catalytic Systems Employed in the Synthesis and Modification of this compound Analogs

Catalysis plays a crucial role in the synthesis and modification of this compound and its analogs, enabling efficient and selective transformations. Various catalytic systems, ranging from traditional acid and base catalysts to more advanced biocatalytic and solid acid systems, are employed.

In esterification reactions, strong acids like sulfuric acid are commonly used as catalysts to accelerate the reaction between the carboxylic acid and the alcohol. 4college.co.uk For the synthesis of amides, coupling agents, which can be considered catalysts in a broader sense as they facilitate the reaction, are essential. rsc.orgacs.org

In the realm of green chemistry, biocatalytic systems are gaining prominence. As mentioned earlier, engineered E. coli has been used to produce 4-hydroxybenzoic acid. nih.govnih.gov This involves the overexpression of specific enzymes that catalyze the conversion of a renewable feedstock into the desired product. nih.govnih.gov This approach offers a highly specific and environmentally friendly alternative to traditional chemical catalysis.

Advanced Analytical Techniques for Structural Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of "4-Ethoxy-2-hydroxybenzoic acid," offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of "this compound" by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR: The ¹H NMR spectrum of "this compound" reveals distinct signals corresponding to each type of proton in the molecule. In a deuterated methanol (B129727) (MeOD-d4) solvent, the ethoxy group protons typically appear as a triplet around δ 1.10 ppm for the methyl (CH₃) group and a multiplet for the methylene (B1212753) (CH₂) group. The aromatic protons on the benzene (B151609) ring appear as multiplets in the region of δ 6.85 ppm (H-2 & H-6) and δ 7.95 ppm (H-3 & H-5). phytopharmajournal.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For "this compound" in MeOD-d4, the carboxylic acid carbon (C=O) resonates at approximately δ 167.10 ppm. phytopharmajournal.com The aromatic carbons show signals at δ 115.40 (C-2), δ 122.60 (C-3), δ 132.10 (C-5), and δ 160.30 (C-6). phytopharmajournal.com The carbons of the ethoxy group are observed at δ 20.12 (CH₂) and δ 66.20 (CH₃). phytopharmajournal.com

Interactive Data Table: NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 & H-6 | 6.85 (m) | 115.40 |

| H-3 & H-5 | 7.95 (m) | 122.60 & 132.10 |

| C=O | - | 167.10 |

| C-6 | - | 160.30 |

| OCH₂CH₃ | - (CH₂) | 20.12 |

| OCH₂CH₃ | 1.10 (t) (CH₃) | 66.20 |

Note: (m) denotes multiplet, (t) denotes triplet. Data obtained in MeOD-d4. phytopharmajournal.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The IR spectrum (KBr) shows a broad absorption band in the region of 2400-3470 cm⁻¹ which is characteristic of the O-H stretching of the carboxylic acid group. phytopharmajournal.com A sharp peak around 1715 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. phytopharmajournal.com The C=C stretching vibrations of the aromatic ring are observed around 1610 cm⁻¹. phytopharmajournal.com

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2400-3470 |

| Carbonyl C=O | Stretching | 1715 |

| Aromatic C=C | Stretching | 1610 |

Data from KBr pellet analysis. phytopharmajournal.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS, HPLC-ESI-MS/MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of "this compound." In ESI-MS, the compound can be detected as a protonated molecule [M+H]⁺. phytopharmajournal.com

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are particularly powerful for the selective detection and quantification of "this compound" in complex mixtures. vu.edu.aunih.gov These methods combine the separation capabilities of HPLC with the sensitive and selective detection of MS. In a typical HPLC-ESI-MS/MS analysis, the parent ion of the compound is selected and fragmented to produce characteristic daughter ions, which are then monitored for quantification. vu.edu.aunih.gov This multiple reaction monitoring (MRM) approach offers high specificity and sensitivity. vu.edu.au

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating "this compound" from other compounds and for its accurate quantification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of "this compound". Method development involves optimizing several parameters to achieve good separation and peak shape.

A common approach utilizes a reversed-phase column, such as a C18 column. nih.govlongdom.orgmdpi.com The mobile phase typically consists of a mixture of an aqueous solution (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govlongdom.orgmdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient separation of the analyte from other components in the sample. longdom.orgmdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits maximum absorbance. mdpi.com

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable and reproducible. longdom.org This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). longdom.org

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Phenomenex Kinetex C18 (150 × 4.6 mm; 5 μm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

Based on a method for a related compound, 4-Hydroxybenzoic acid. longdom.org

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of "this compound". mdpi.comumass.edu It is widely used to assess the purity of a sample and to monitor the progress of a chemical reaction. mdpi.comumass.edursc.org

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. savemyexams.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary phase. umass.edusavemyexams.com

After development, the separated spots are visualized, often using a UV lamp, as aromatic compounds like "this compound" can be fluorescent. mdpi.comsavemyexams.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compound. libretexts.org By comparing the TLC profile of a reaction mixture to that of the starting materials and expected products, the progress of the reaction can be monitored. rsc.org The presence of a single spot for a purified sample suggests a high degree of purity. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound.

While the crystal structure of this compound is not available, studies on structurally related compounds provide valuable insights into the expected solid-state conformation and intermolecular interactions. For instance, the analysis of various benzoic acid derivatives frequently reveals the formation of hydrogen-bonded dimers through the carboxylic acid groups. It is anticipated that this compound would exhibit similar dimeric structures in the solid state, driven by strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.

For comparison, crystallographic data for a related compound, 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)benzoic acid, has been reported with a triclinic crystal system and P-1 space group. doi.org However, the additional substituent significantly alters the molecular structure and packing, making direct comparisons of cell parameters of limited value for this compound.

To definitively determine the solid-state structure of this compound, a single-crystal X-ray diffraction experiment would be necessary. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as a detailed understanding of the three-dimensional arrangement of the molecules in the crystal lattice, including the hydrogen bonding network and other intermolecular forces that govern the supramolecular architecture. The refinement of the crystal structure would likely be performed using software such as SHELX.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic characteristics of 4-Ethoxy-2-hydroxybenzoic acid. These methods offer a detailed description of the molecule's behavior and properties.

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional structure of a molecule. arxiv.org For aromatic compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netscielo.org.bo This process identifies the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to a stable state. mdpi.com

Potential energy surface (PES) scans can also be performed by systematically rotating specific bonds, such as those in the ethoxy group, to map out the conformational landscape and identify local and global energy minima. nih.gov These studies are crucial for understanding the molecule's flexibility and the most probable shapes it will adopt.

Table 1: Representative Structural Parameters Calculated by DFT for Benzoic Acid Derivatives

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| O-H Bond Length (hydroxyl) | ~0.97 Å | B3LYP/6-311++G(d,p) |

| C=O Bond Length (carboxyl) | ~1.21 Å | B3LYP/6-311++G(d,p) |

| C-O Bond Length (carboxyl) | ~1.35 Å | B3LYP/6-311++G(d,p) |

| C-C Bond Length (aromatic) | 1.39 - 1.41 Å | B3LYP/6-311++G(d,p) |

Note: The values presented are typical for this class of compounds and serve as an illustrative example of DFT-derived data.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For molecules related to this compound, DFT methods are used to calculate the energies of these orbitals and visualize their distribution across the molecule. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Role in Reactivity | Energy Level |

|---|---|---|

| HOMO | Electron Donor (Nucleophile) | Highest energy orbital with electrons |

| LUMO | Electron Acceptor (Electrophile) | Lowest energy orbital without electrons |

| HOMO-LUMO Gap | Index of Chemical Reactivity | ELUMO - EHOMO |

Natural Bond Orbital (NBO) and Mulliken population analyses are computational methods used to study the distribution of electron density within a molecule. researchgate.net Mulliken analysis assigns a partial charge to each atom by partitioning the total electron population, providing a quantitative measure of electron distribution. researchgate.netuni-muenchen.de

NBO analysis offers a more detailed picture by examining interactions between filled and vacant orbitals. researchgate.net This can reveal specific donor-acceptor interactions, such as hyperconjugation, and quantify their stabilization energy (E(2)). For this compound, NBO analysis would be particularly useful for characterizing the strength of the intramolecular hydrogen bond and the electronic effects of the ethoxy and hydroxyl substituents on the aromatic ring.

A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the hydrogen of the 2-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. nih.govacs.org This is a characteristic shared with its parent compound, 2-hydroxybenzoic acid (salicylic acid). nih.gov Theoretical studies using DFT can precisely calculate the geometry of this hydrogen bond, including the H···O distance and the O-H···O angle. researchgate.net Furthermore, these calculations can estimate the energetic stability conferred by this interaction, which significantly influences the molecule's conformation and chemical properties, such as its acidity and reactivity. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a protein or other macromolecular target. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Studies on related hydroxybenzoic acid derivatives have shown their potential to interact with a variety of biological targets. For example, derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2), sirtuin 5 (SIRT5), and various proteases, as well as transport proteins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.govnih.govmdpi.comnih.gov These docking studies typically reveal key interactions, such as hydrogen bonds formed by the hydroxyl and carboxyl groups and hydrophobic interactions involving the aromatic ring, which stabilize the ligand-protein complex. nih.govmdpi.com The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. mdpi.com

Table 3: Examples of Protein Targets for Hydroxybenzoic Acid Derivatives in Docking Studies

| Protein Target | Protein Class | Potential Biological Relevance |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | Inflammation and Pain |

| Serum Albumin (HSA/BSA) | Transport Protein | Drug transport and distribution |

| Sirtuin 5 (SIRT5) | Enzyme (Deacylase) | Metabolic regulation |

| Snake Venom Metalloproteinase | Enzyme (Protease) | Toxin inhibition |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) spectrum, which can then be compared with experimental data to confirm the molecular structure. sharif.edu Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. scielo.org.bo

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Table 4: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | "Escaping tendency" of electrons |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |

Biological Activities and Mechanistic Studies Focus on in Vitro and Molecular Mechanisms

Antimicrobial Activity Mechanisms

Recent research has identified 4-Ethoxy-2-hydroxybenzoic acid, also known as 4-ethoxysalicylic acid, as a compound with significant anti-pathogenic and anti-biofilm properties, particularly against Staphylococcus aureus. Unlike traditional antibiotics that aim to kill bacteria, this compound primarily works by disrupting the processes that allow bacteria to form resilient communities known as biofilms.

Studies have demonstrated that this compound can inhibit the formation of Staphylococcus aureus biofilms by up to 87% with minimal impact on the growth or viability of the bacteria in their free-floating, stationary-phase state. This anti-biofilm activity suggests that the compound targets pathways related to bacterial adhesion and community development rather than bactericidal or bacteriostatic mechanisms.

A key mechanism behind the anti-biofilm efficacy of this compound is its ability to alter the surface properties of bacterial cells. Research has shown that the compound significantly reduces the cell surface hydrophobicity of S. aureus. Specifically, treatment with this compound was found to decrease the percentage of hydrophobic cells in a culture from 78% to 49%. biosynth.com This change in the cell surface makes it more difficult for the bacteria to adhere to surfaces and to each other, a critical initial step in biofilm formation. biosynth.com While its effects on membrane integrity have been examined, the primary mechanism identified is the modulation of cellular hydrophobicity. biosynth.com

A significant finding is the synergistic relationship between this compound and conventional antibiotics. When used in combination with vancomycin (B549263) to treat established S. aureus biofilms, the viability of the biofilm-dwelling cells was decreased by up to 85% compared to treatment with vancomycin alone. biosynth.com This indicates that this compound not only prevents biofilm formation but also potentiates the activity of antibiotics against mature biofilms, potentially by increasing the antibiotic's penetration or by weakening the biofilm's protective structure. biosynth.com

Table 1: Antimicrobial and Anti-biofilm Activity of this compound against Staphylococcus aureus

| Activity | Mechanism | Quantitative Finding | Source |

| Anti-biofilm Formation | Inhibition of biofilm development | Up to 87% inhibition | biosynth.com |

| Cellular Modulation | Decrease in cell surface hydrophobicity | Reduction from 78% to 49% | biosynth.com |

| Antibiotic Synergy | Potentiation of vancomycin against mature biofilms | Up to 85% decrease in viability of biofilm cells (vs. vancomycin alone) | biosynth.com |

Enzymatic Inhibition Studies and Molecular Interaction Modes

Detailed studies focusing specifically on the enzymatic inhibition by this compound are not widely available in the reviewed literature. However, broader chemical classifications and patent literature suggest potential interactions. Some literature indicates that as a derivative of salicylic (B10762653) acid, it may possess inhibitory properties against enzymes such as monoamine oxidase or collagenase. biosynth.comgoogle.com Furthermore, its precursor, 4-Ethoxy-2-hydroxybenzaldehyde, is noted as a candidate for molecular docking studies to investigate interactions with enzymes like tyrosinase. However, specific molecular interaction modes and inhibition constants for this compound have not been extensively documented.

Anti-inflammatory and Immunomodulatory Pathways (Mechanistic Aspects)

The anti-inflammatory potential of this compound has been noted, primarily through studies of its chemical precursors. Research on 4-Ethoxy-2-hydroxybenzaldehyde indicates that it may exert anti-inflammatory effects by modulating key inflammatory pathways. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines. In animal models of inflammation, administration of the aldehyde precursor led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the anti-inflammatory action is linked to the downregulation of critical signaling molecules involved in the inflammatory response.

Other Mechanistic Investigations into Biological Efficacy

Beyond its antimicrobial and potential anti-inflammatory roles, other mechanistic investigations have pointed towards antioxidant activity, largely based on studies of its precursor, 4-Ethoxy-2-hydroxybenzaldehyde. This compound demonstrates antioxidant properties attributed to its capacity to scavenge free radicals and reduce lipid peroxidation. In laboratory settings using human cell lines, the aldehyde precursor was shown to significantly decrease levels of reactive oxygen species (ROS) following exposure to oxidative stress. This mechanism of reducing oxidative stress highlights another potential pathway for the biological efficacy of its derivatives, including this compound.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.5. Structure-Activity Relationship (SAR) Investigations for Biological Actions researchgate.net

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Biotransformation and Biodegradation Pathways

Microbial Degradation Mechanisms (e.g., Bacterial, Fungal)

While specific studies on the microbial degradation of 4-ethoxy-2-hydroxybenzoic acid are not extensively documented, the breakdown of this compound can be inferred from the known metabolic pathways of structurally similar aromatic compounds. The degradation process likely initiates with the cleavage of the ether bond, a common step in the microbial metabolism of alkoxyaromatic compounds.

Bacterial Degradation:

Bacteria, particularly species from the genera Pseudomonas and Bacillus, are well-known for their ability to degrade a wide range of aromatic compounds. scielo.brnih.gov The initial step in the degradation of this compound by bacteria is expected to be the O-de-ethylation of the ethoxy group. This reaction would be catalyzed by an O-dealkylase enzyme, yielding 2,4-dihydroxybenzoic acid and acetaldehyde. 4-Ethoxyphenol, a related compound, has been isolated from the marine bacterium Bacillus amyloliquefaciens, suggesting that bacteria possess the enzymatic machinery to process ethoxylated phenols. medchemexpress.com

Once 2,4-dihydroxybenzoic acid is formed, it can be further metabolized through established aromatic degradation pathways. Typically, dihydroxybenzoic acids are substrates for dioxygenase enzymes, which catalyze the cleavage of the aromatic ring. This is a critical step that opens up the benzene (B151609) ring, making it accessible to further enzymatic reactions that lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. scielo.br

Fungal Degradation:

Fungi, especially white-rot fungi like Phanerochaete chrysosporium and species of Pleurotus, are highly efficient in degrading complex aromatic compounds, including those with ether linkages. nih.govscielo.brnih.govresearchgate.net These fungi secrete powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases. These enzymes can oxidize a broad range of aromatic substrates. nih.gov

In the case of this compound, fungal peroxidases could initiate the degradation by attacking the aromatic ring or the ethoxy group. Similar to bacteria, an initial O-de-ethylation is a probable first step. Fungal species have been shown to degrade other aromatic compounds, and their versatile enzymatic systems suggest they would be capable of mineralizing this compound. researchgate.net

Elucidation of Enzymatic Degradation Pathways and Enzyme Characterization

The enzymatic degradation of this compound would involve a sequence of specific enzymes. Although the complete pathway for this specific molecule is not fully elucidated, the key enzymatic reactions can be predicted based on known pathways for its structural components.

The initial and most critical step is the O-dealkylation of the ethoxy group. This reaction is commonly catalyzed by cytochrome P450 monooxygenases in many microorganisms. nih.gov These enzymes hydroxylate the alpha-carbon of the ethyl group, leading to an unstable hemiacetal intermediate that spontaneously cleaves to form 2,4-dihydroxybenzoic acid and acetaldehyde. washington.edu Other enzymes, such as etherases, may also be involved. For instance, the extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to cleave various ethers. nih.gov

Following O-de-ethylation, the resulting 2,4-dihydroxybenzoic acid is the substrate for ring-cleavage enzymes. Dioxygenases are the key enzymes in this process. Depending on the microbial species and the specific enzyme, the ring can be cleaved at different positions. For example, gentisate 1,2-dioxygenase is a well-characterized enzyme that cleaves gentisic acid (2,5-dihydroxybenzoic acid), a similar compound. dntb.gov.ua

The characterization of enzymes involved in benzoate (B1203000) degradation in bacteria like Rhodopseudomonas palustris has identified specific dehydrogenases, such as 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase, which are part of the anaerobic degradation pathway of aromatic acids. nih.govasm.org While this is an anaerobic pathway, it highlights the diversity of enzymes that can act on hydroxybenzoic acid structures.

The table below summarizes the key enzymes likely involved in the degradation of this compound and their putative functions.

| Enzyme Class | Specific Enzyme (Example) | Putative Function in Degradation of this compound |

| Monooxygenase | Cytochrome P450 | O-de-ethylation of the ethoxy group to form 2,4-dihydroxybenzoic acid. |

| Peroxygenase | Lignin Peroxidase, Manganese Peroxidase | Oxidation of the aromatic ring and potential O-de-ethylation. |

| Dioxygenase | Gentisate 1,2-dioxygenase | Cleavage of the aromatic ring of the dihydroxybenzoic acid intermediate. |

| Dehydrogenase | 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase | Further metabolism of ring-cleavage products in anaerobic pathways. |

Advanced Oxidation Processes for Environmental Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals can non-selectively degrade a wide range of organic compounds, including this compound and its degradation intermediates.

Several AOPs have been shown to be effective for the degradation of structurally similar compounds like 2-hydroxybenzoic acid (salicylic acid). scielo.brresearchgate.netrasayanjournal.co.in These processes include:

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. scielo.br This process is highly effective in degrading 2-hydroxybenzoic acid, with studies showing that the reaction rate is influenced by factors such as pH, the concentration of Fe²⁺, and the molar ratio of H₂O₂ to the organic substrate. scielo.brresearchgate.net The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst. rasayanjournal.co.in

UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. It has been demonstrated to be an effective method for the degradation of salicylic (B10762653) acid. rasayanjournal.co.in

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another promising AOP. mdpi.com When TiO₂ is illuminated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the organic pollutant. semanticscholar.org Studies on salicylic acid have shown that photocatalysis can lead to its complete mineralization. scientific.netresearchgate.net

The table below provides a comparative overview of different AOPs for the degradation of related hydroxybenzoic acids.

| Advanced Oxidation Process | Description | Key Findings for Structurally Similar Compounds (e.g., 2-hydroxybenzoic acid) |

| Fenton Process | Uses Fe²⁺ and H₂O₂ to generate hydroxyl radicals. scielo.br | Highly effective under acidic conditions, leading to rapid degradation. scielo.brresearchgate.net The efficiency is dependent on pH, catalyst, and H₂O₂ concentration. scielo.br |

| Photo-Fenton | Fenton process enhanced by UV light. rasayanjournal.co.in | Generally shows higher degradation rates than the standard Fenton process due to the regeneration of Fe²⁺. rasayanjournal.co.in |

| UV/H₂O₂ | UV light is used to cleave H₂O₂ into hydroxyl radicals. rasayanjournal.co.in | Effective for degradation, with efficiency influenced by pH and H₂O₂ concentration. rasayanjournal.co.in |

| TiO₂ Photocatalysis | UV-activated TiO₂ generates reactive oxygen species. mdpi.com | Leads to the mineralization of the organic compound into CO₂ and water. mdpi.comsemanticscholar.org |

Applications in Advanced Materials and Organic Synthesis

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

4-Ethoxy-2-hydroxybenzoic acid serves as a valuable intermediate and building block in the multi-step synthesis of more complex organic molecules. cymitquimica.com Organic building blocks are fundamental starting materials used to construct larger, more elaborate molecular architectures through various chemical reactions, playing a critical role in drug discovery and chemical research. cymitquimica.com The reactivity of this compound is dictated by its three distinct functional groups, each offering a potential site for chemical modification.

The synthesis of this compound can be achieved through the oxidation of the corresponding aldehyde, 4-ethoxy-2-hydroxybenzaldehyde. Once formed, the carboxylic acid, hydroxyl, and ethoxy groups allow for a variety of subsequent transformations. For instance, the carboxylic acid group can undergo esterification, the hydroxyl group can be converted into an ether, and the aromatic ring itself is susceptible to electrophilic substitution, although the existing groups will direct the position of any new substituents. This multi-functionality allows chemists to use it as a scaffold, selectively reacting one site while preserving others for later steps in a synthetic sequence.

Table 1: Functional Group Reactivity in this compound

| Functional Group | Position | Potential Reactions | Resulting Structure |

|---|---|---|---|

| Carboxylic Acid | C1 | Esterification, Amide formation, Reduction | Esters, Amides, Alcohols |

| Hydroxyl | C2 | Etherification, Acylation | Ethers, Esters |

| Aromatic Ring | - | Electrophilic Aromatic Substitution | Substituted benzene (B151609) derivatives |

| Ethoxy | C4 | Cleavage (under harsh conditions) | Phenol |

This versatility makes it a precursor for creating a diverse range of more complex structures, including those with potential biological activity, similar to how other substituted benzoic acids are used to build elaborate molecules like isoquinoline (B145761) and naphthalene (B1677914) derivatives. ontosight.ai

Role in Polymer Chemistry and Functional Material Development

Substituted hydroxybenzoic acids are recognized as important monomers for the creation of functional polymers. nih.govtaylorandfrancis.com Specifically, the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group allows this compound to undergo condensation polymerization to form polyesters. In such a reaction, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water.

This process can be repeated to build long polymer chains. The ethoxy group (-OCH2CH3) at the 4-position does not participate in the polymerization but remains as a pendant group on the polymer backbone. This side group is crucial as it modifies the properties of the final material, influencing its solubility, thermal characteristics (like glass transition temperature), and hydrophobicity.

Research into polymers derived from hydroxybenzoic acids is an active area, with a focus on creating materials with specific functionalities, such as antimicrobial properties or enhanced thermal stability. nih.govugent.be For example, depsides, which are natural compounds formed from the condensation of hydroxybenzoic acid units, have inspired the development of synthetic polymer analogs for biomedical applications. nih.govresearchgate.net The incorporation of monomers like this compound into polymer structures is a strategy to fine-tune the macroscopic properties of materials for use in advanced applications, from specialty plastics to functional coatings. taylorandfrancis.comontosight.aicore.ac.uk

Industrial Applications beyond Traditional Chemical Synthesis, e.g., Analytical Standards

Beyond its role as a reactive intermediate, this compound has specific industrial applications, notably as a research chemical and an analytical standard. cymitquimica.comsigmaaldrich.comcalpaclab.com Chemical suppliers provide this compound for use in research and development laboratories that are exploring new synthetic pathways or developing novel materials. sigmaaldrich.comcalpaclab.com

Its most specific industrial use is as an organic analytical standard. cymitquimica.com An analytical standard is a highly purified compound used as a calibration standard or reference material for analytical techniques. In this capacity, a well-characterized sample of this compound would be used to confirm the identity and purity of laboratory-synthesized batches of the same compound or to quantify its presence in a mixture using methods like chromatography. The reliability of analytical results depends on the quality and certified properties of the standards used.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 10435-55-9 chemsrc.com |

| Molecular Formula | C₉H₁₀O₄ sigmaaldrich.com |

| Molecular Weight | 182.178 g/mol sigmaaldrich.comcalpaclab.com |

| IUPAC Name | This compound |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Acetoxybenzoic acid |

| 4-Ethoxy-2-hydroxybenzaldehyde |

| This compound |

| 4-Ethoxy-2-nitrobenzoic acid |

| 4-Ethoxybenzoic acid |

| 4-hydroxybenzoic acid |

| Acetic anhydride |

| Ethanol (B145695) |

| Ethyl 4-ethoxybenzoate |

| Water |

| 2-Hydroxy-4-(ethoxycarbonyl)benzoic acid |

| 3-Chloro-4-hydroxy-benzoic acid {4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-naphthalen-1-ylmethylene}-hydrazide |

| 3-methoxy-2-nitrobenzoic acid |

| 3-methoxybenzoic acid |

| 5-chloro-4-fluoro-2-nitrobenzoic acid |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Process Intensification

The synthesis of 4-ethoxy-2-hydroxybenzoic acid and related compounds is benefiting from the adoption of modern synthetic strategies that prioritize efficiency, safety, and scalability. Traditional batch processing is gradually being supplemented or replaced by more advanced techniques.

Emerging synthetic approaches include:

Continuous Flow Chemistry: This technique offers significant advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput production. The synthesis of related compounds, such as propofol (B549288) from p-hydroxybenzoic acid, has been successfully demonstrated using continuous-flow protocols, achieving high yields and significant process intensification. nih.gov Such machine-assisted protocols are seen as having great potential for industrial translation. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. chemmethod.com It offers benefits like shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating. chemmethod.comchemmethod.com The synthesis of various heterocyclic compounds and derivatives of 4-hydroxybenzoic acid hydrazide has been achieved with high efficiency using microwave technology, highlighting its potential for the synthesis of this compound. chemmethod.comchemmethod.com

Ultrasound and Combined Microwave-Ultrasound Strategies: Sonochemistry, or the use of ultrasound to initiate and enhance chemical reactions, presents another avenue for process intensification. The combined synergistic effect of microwaves and ultrasound (SMUI technology) is a green chemistry approach that can significantly optimize reaction parameters. semanticscholar.org

Novel Catalytic Systems: Research into new and improved catalysts is ongoing. For instance, immobilized β-cyclodextrin catalysts have shown high selectivity and yield in the synthesis of 4-hydroxybenzoic acids from phenols and carbon tetrachloride. researchgate.net The use of task-specific ionic liquids as both solvents and catalysts is also a promising area, aligning with the principles of green chemistry. chemijournal.com

Process intensification, a key concept in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient processes. For the production of this compound, this could involve the integration of reaction and separation steps, the use of microreactors for precise control over reaction conditions, and the development of telescoped synthesis pathways to reduce the number of unit operations. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods can accelerate research and development by providing predictive insights into its properties and interactions.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can be used to predict the activity of novel derivatives of this compound, helping to prioritize synthetic efforts. acs.org Combinatorial QSAR approaches, which integrate multiple statistical methods and descriptor sets, can enhance the predictive power of these models. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and its analogs, docking studies can help identify potential biological targets and elucidate the molecular basis of their activity. mdpi.comnih.gov For example, molecular docking has been used to investigate the interactions of hydroxybenzoic acid derivatives with enzymes like metalloproteinases and phospholipase A2. mdpi.com

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be generated from known active ligands or from the ligand-binding site of a target protein. nih.gov These models are valuable for virtual screening of large compound libraries to identify new molecules with the desired activity profile. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various properties, such as reaction energies and spectroscopic data, which can support the design of new synthetic routes and the characterization of novel compounds. mdpi.com

These computational strategies, often used in combination, provide a powerful framework for the rational design of new derivatives of this compound with improved efficacy, selectivity, and pharmacokinetic properties.

Discovery of Novel Biological Targets and Elucidation of Intricate Mechanisms

While some biological activities of hydroxybenzoic acids are known, there is significant potential to discover novel targets and to gain a more detailed understanding of their mechanisms of action. The structural features of this compound—the carboxylic acid, the hydroxyl group, and the ethoxy group—can be systematically modified to probe its interactions with various biological systems.

Future research in this area could focus on:

Exploring a Broader Range of Biological Activities: Hydroxybenzoic acid derivatives have been reported to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov Systematic screening of this compound and its analogs against a wider array of biological targets, including enzymes, receptors, and signaling pathways implicated in various diseases, could reveal new therapeutic applications.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This involves identifying direct molecular targets and understanding how their modulation leads to a physiological response. For example, some hydroxybenzoic acids are known to modulate the activity of enzymes like cyclooxygenase (COX) and sirtuins. atamanchemicals.comnih.gov Investigating the effect of this compound on such targets could provide valuable insights.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound. This can help to identify entire pathways that are modulated by the compound, moving beyond a single-target perspective.

Interkingdom Signaling: Recent studies have shown that small molecules like 4-hydroxybenzoic acid can act as signaling molecules in complex microbial communities, influencing processes like biofilm formation and virulence in pathogens. nih.gov Investigating whether this compound can play a role in interspecies or interkingdom communication could open up new avenues for antimicrobial strategies.

A deeper understanding of the structure-activity relationships of this compound derivatives will be essential for designing molecules with enhanced potency and selectivity for specific biological targets. nih.gov

Integration with Sustainable Chemistry and Biorefinery Concepts

The principles of green chemistry and the development of integrated biorefineries are transforming the chemical industry. The production of this compound can be aligned with these concepts to create more sustainable and economically viable processes.

Key aspects of this integration include:

Renewable Feedstocks: There is growing interest in producing platform chemicals from renewable biomass rather than from fossil fuels. frontiersin.org Research has demonstrated the feasibility of microbial synthesis of 4-hydroxybenzoic acid from biobased feedstocks like L-tyrosine using engineered microorganisms. nih.gov Such biocatalytic approaches, which operate under mild conditions, offer a more environmentally friendly alternative to conventional chemical synthesis. nih.gov

Green Solvents and Reagents: The use of hazardous organic solvents is a major concern in chemical synthesis. Future research will likely focus on employing greener alternatives, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound. chemmethod.comchemmethod.comchemijournal.com

Biorefinery Integration: A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals. frontiersin.orgetipbioenergy.eu The production of this compound could be integrated into a biorefinery concept where lignocellulosic biomass is fractionated into its main components (cellulose, hemicellulose, and lignin). Lignin (B12514952), in particular, is a rich source of aromatic compounds and could potentially serve as a renewable starting material for the synthesis of hydroxybenzoic acids and their derivatives. mdpi.comieabioenergy.com

Circular Bioeconomy: By utilizing renewable feedstocks and designing processes that minimize waste and energy consumption, the production of this compound can contribute to the development of a circular bioeconomy. This approach aims to decouple economic growth from the consumption of finite resources. mdpi.com

The integration of this compound production with sustainable chemical practices and biorefinery concepts not only reduces the environmental footprint but also has the potential to create new economic opportunities based on renewable resources.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves etherification and carboxylation steps. A common approach is the alkylation of 2-hydroxybenzoic acid derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions. Optimization includes:

- Catalyst selection : Use of K₂CO₃ or NaH to enhance nucleophilic substitution efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and byproduct formation .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : A multi-technique approach ensures accurate characterization:

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer :

- Storage conditions : Store in airtight containers at 2–8°C, protected from light and moisture to avoid hydrolysis of the ethoxy group .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Strategies include:

- Reproducibility protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

- Metabolite profiling : Use LC-MS to rule out interference from degradation byproducts .

- Dose-response validation : Perform EC₅₀/IC₅₀ studies across multiple replicates to confirm activity thresholds .

Q. What computational strategies are employed to predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT calculations : Model electron density distribution to predict sites for electrophilic substitution (e.g., para to -OH group) .

- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (≈1.8) and solubility to optimize pharmacokinetic properties .

Q. What experimental designs are recommended for studying the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .

Safety and Compliance

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Refer to SDS data for hazards (e.g., H315: Skin irritation; H319: Eye damage) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask method with UV-Vis quantification at λmax ≈ 270 nm .

- pH-dependent studies : Test solubility at physiological pH (7.4) and acidic conditions (pH 2.0) to mimic gastrointestinal absorption .

- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.